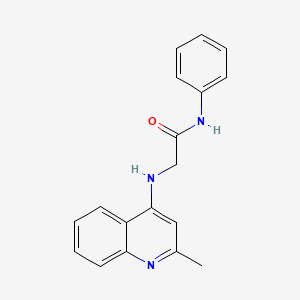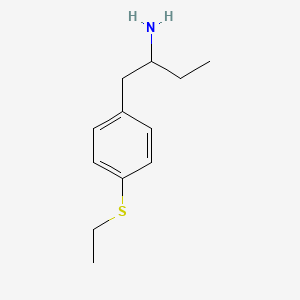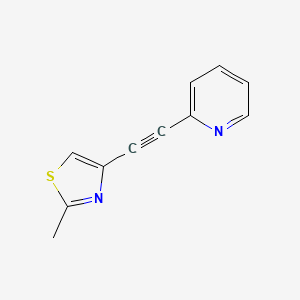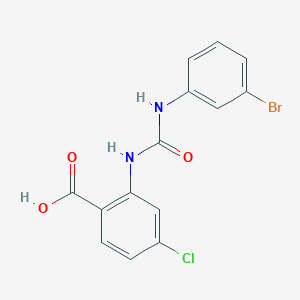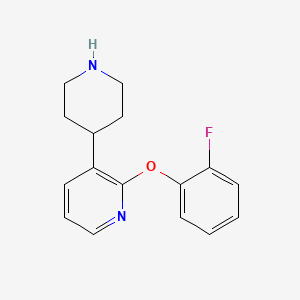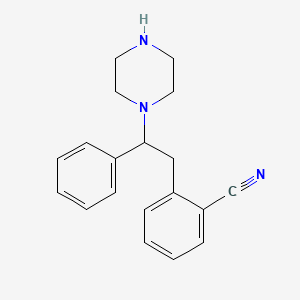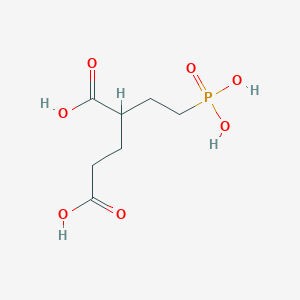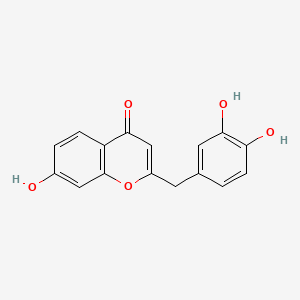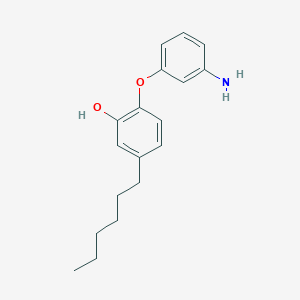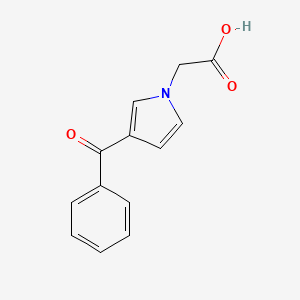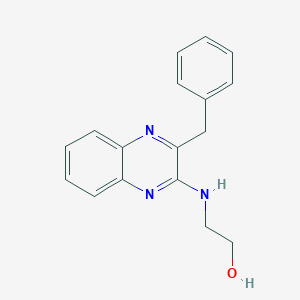
2-(3-Benzylquinoxalin-2-ylamino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-benzylquinoxalin-2-ylamino)ethanol is a chemical compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of a benzyl group attached to the quinoxaline ring and an ethanol group attached to the amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzylquinoxalin-2-ylamino)ethanol typically involves the following steps:
Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as benzil, under acidic conditions.
Benzylation: The quinoxaline core is then benzylated using benzyl chloride in the presence of a base like potassium carbonate.
Amination: The benzylated quinoxaline is reacted with ethanolamine to introduce the ethanol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-benzylquinoxalin-2-ylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxaline derivatives.
Scientific Research Applications
2-(3-benzylquinoxalin-2-ylamino)ethanol has several scientific research applications:
Medicinal Chemistry: It is investigated as a potential inhibitor of monoamine oxidase A, an enzyme involved in the breakdown of neurotransmitters.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: It is used in studies related to its biological activity, including its potential anti-cancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-(3-benzylquinoxalin-2-ylamino)ethanol involves its interaction with specific molecular targets. For instance, as a monoamine oxidase A inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as serotonin and dopamine. This leads to increased levels of these neurotransmitters in the brain, which can have therapeutic effects in conditions like depression and anxiety .
Comparison with Similar Compounds
Similar Compounds
3-benzylquinoxaline: Lacks the ethanol group but shares the benzylquinoxaline core.
2-(3-benzylquinoxalin-2-yl)ethanamine: Similar structure but with an ethanamine group instead of ethanol.
3-benzyl-2-substituted quinoxalines: Various derivatives with different substituents on the quinoxaline ring.
Uniqueness
2-(3-benzylquinoxalin-2-ylamino)ethanol is unique due to the presence of both the benzyl and ethanol groups, which confer specific chemical properties and biological activities. Its ability to inhibit monoamine oxidase A distinguishes it from other quinoxaline derivatives, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C17H17N3O |
|---|---|
Molecular Weight |
279.34 g/mol |
IUPAC Name |
2-[(3-benzylquinoxalin-2-yl)amino]ethanol |
InChI |
InChI=1S/C17H17N3O/c21-11-10-18-17-16(12-13-6-2-1-3-7-13)19-14-8-4-5-9-15(14)20-17/h1-9,21H,10-12H2,(H,18,20) |
InChI Key |
SNVOYVYEVPVVNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Iodo-phenyl)-benzo[d][1,3]oxazin-4-one](/img/structure/B10840646.png)

